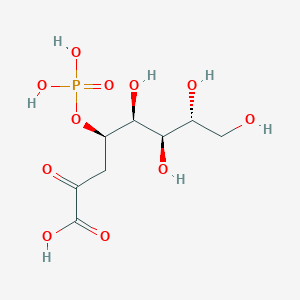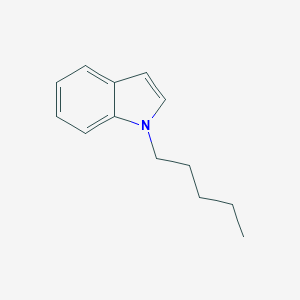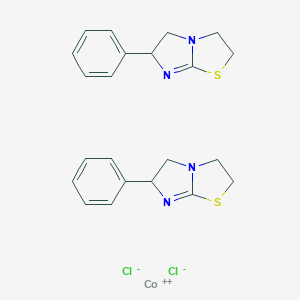
Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a synthetic compound with a complex chemical structure. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is not fully understood. However, it is believed to act as a chiral catalyst in various chemical reactions due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) are not well studied. However, it has been shown to exhibit potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) in lab experiments include its unique properties and potential applications in various fields. However, the limitations include its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the study of Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)). These include further studies on its potential therapeutic effects in various diseases, optimization of its synthesis method, and exploration of its potential applications in other fields such as material science and environmental science.
In conclusion, Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method is complex, and its mechanism of action is not fully understood. However, it has been extensively studied for its potential therapeutic effects in various diseases and potential applications in other fields. Further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis method of Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) is a complex process involving several steps. The initial step involves the reaction of cobalt chloride with 2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)- in the presence of a reducing agent. The resulting intermediate product is then treated with a chiral ligand to obtain the final product.
Applications De Recherche Scientifique
Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S)) has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a catalyst in organic synthesis, as a chiral ligand in asymmetric catalysis, and as a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
155737-56-7 |
|---|---|
Nom du produit |
Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole-N(sup 7)-, (T-4-(S),(S))- |
Formule moléculaire |
C22H24Cl2CoN4S2 |
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
cobalt(2+);6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;dichloride |
InChI |
InChI=1S/2C11H12N2S.2ClH.Co/c2*1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;;;/h2*1-5,10H,6-8H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
NBSYGCGWZKDGHE-UHFFFAOYSA-L |
SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2] |
SMILES canonique |
C1CSC2=NC(CN21)C3=CC=CC=C3.C1CSC2=NC(CN21)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2] |
Synonymes |
Cobalt, dichlorobis(2,3,5,6-tetrahydro-6-phenylimidazo(2,1-b)thiazole- N(sup 7)-, (T-4-(S),(S))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



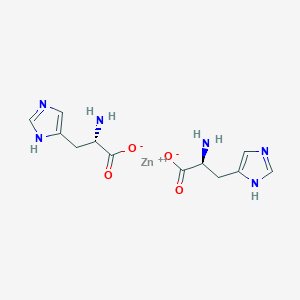


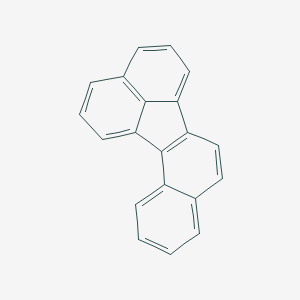


![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)


